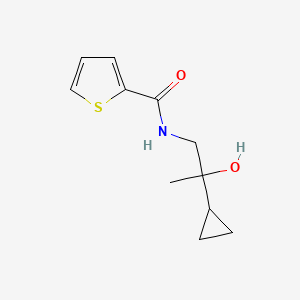

N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C11H15NO2S. Thiophene derivatives, such as this compound, are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . For example, the Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The molecular structure of “N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-carboxamide” would be based on this core structure, with additional functional groups attached.

Chemical Reactions Analysis

Thiophene derivatives can participate in a variety of chemical reactions. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Wissenschaftliche Forschungsanwendungen

Transformations under Camps Cyclization Conditions

A study by Mochalov et al. (2016) explored the transformations of N-substituted thiophene-2-carboxamides, including analogs similar to N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-carboxamide, under Camps cyclization conditions. This process led to the formation of quinolin-4(1H)-ones with high yields, showcasing the compound's utility in synthesizing complex organic structures with potential applications in drug development and material science Mochalov et al., 2016.

Antibacterial and Antifungal Activities

Aktan et al. (2017) investigated carboxamides, including derivatives of thiophene-2-carboxamide, for their antibacterial activities against E. coli. The study demonstrated that these compounds, particularly when coordinated with metal ions like Cu(II) and Zn(II), exhibit significant antibacterial effects. This suggests potential applications in developing new antimicrobial agents Aktan et al., 2017.

Antimycobacterial Activity

Research by Goněc et al. (2016) on N-(alkoxyphenyl)-hydroxynaphthalene-carboxamides, compounds related to thiophene-2-carboxamide, revealed antimycobacterial activity against various Mycobacterium species. Some compounds displayed activity surpassing that of standard treatments like rifampicin, indicating the potential for developing new treatments for mycobacterial infections Goněc et al., 2016.

Antiproliferative and Pro-Apoptotic Effects

A study on ring-substituted hydroxynaphthanilides, structurally related to thiophene-2-carboxamides, by Kauerová et al. (2016), highlighted their antiproliferative and pro-apoptotic effects on human cancer cell lines. This research underscores the potential of thiophene-2-carboxamide derivatives in cancer therapy Kauerová et al., 2016.

Cyclopropyl Group Incorporation in Drug Design

Research into the synthesis of cycloalkylthiophene-Schiff bases and their metal complexes, including work by Altundas et al. (2010), explores the incorporation of cyclopropyl groups into thiophene derivatives. These compounds showed promising antibacterial and antifungal activities, indicating their potential in drug design and development Altundas et al., 2010.

Wirkmechanismus

While the specific mechanism of action for “N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-carboxamide” is not mentioned in the retrieved papers, thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Zukünftige Richtungen

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future research directions could involve further exploration of the biological activities of “N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-carboxamide” and its derivatives.

Eigenschaften

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-11(14,8-4-5-8)7-12-10(13)9-3-2-6-15-9/h2-3,6,8,14H,4-5,7H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPYJTYLEJSZRPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=CS1)(C2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,7-dimethyl-3-(2-methylallyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2840322.png)

![3-(3-Chlorophenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2840323.png)

![N-[(1R)-2-(tert-butylamino)-2-oxo-1-(3-pyridinyl)ethyl]-N-(4-tert-butylphenyl)-2-furancarboxamide](/img/structure/B2840329.png)

![4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2840334.png)

![3-{[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2840336.png)

![(1S,6R)-Bicyclo[4.1.0]heptan-2-amine;hydrochloride](/img/structure/B2840344.png)